molecular formula C18H23NO6 B187806 Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate CAS No. 56069-45-5

Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate

Cat. No. B187806
CAS RN: 56069-45-5
M. Wt: 349.4 g/mol
InChI Key: CNMIPAIZGMKHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate, also known as CTMTC, is a synthetic compound that has been widely used in scientific research. CTMTC is a type of cyclobutane carboxylic acid derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may exert its therapeutic effects by modulating various signaling pathways in cells. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity in animal models. However, Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential therapeutic effects on other diseases, such as diabetes and cardiovascular disease. Additionally, the development of new analogs of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may lead to compounds with improved therapeutic properties.

Synthesis Methods

Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate can be synthesized through a multi-step process that involves the reaction of several compounds. The first step involves the reaction of ethyl 2-cyano-3,3-dimethylacrylate with phenylmagnesium bromide to form ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate. The second step involves the reaction of ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate with dimethoxy methane to form ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate.

Scientific Research Applications

Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

56069-45-5

Product Name

Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C18H23NO6/c1-6-25-15(20)16(12-19)14(13-10-8-7-9-11-13)17(21-2,22-3)18(16,23-4)24-5/h7-11,14H,6H2,1-5H3

InChI Key

CNMIPAIZGMKHPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N

Canonical SMILES

CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N

Other CAS RN

56069-45-5

Origin of Product

United States

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